molecular formula C7H14ClN3O B1407391 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride CAS No. 1573547-75-7

1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride

Cat. No. B1407391
M. Wt: 191.66 g/mol
InChI Key: BJQWNEQGQXREDS-UHFFFAOYSA-N
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Description

1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride, also known as Isopropylphenidate, is a synthetic stimulant drug that is structurally similar to methylphenidate. It was first synthesized in 2012 and has gained popularity in the research community due to its unique properties.

Scientific Research Applications

Metabolic Pathways and Conjugation Studies

Metabolism of Related Oxadiazole Derivatives : A study on BMS-645737, a compound with a similar oxadiazole moiety, revealed its metabolic pathways involving cytochrome P450-catalyzed oxidation, conjugation reactions, and minor pathways like oxidative dehydrogenation and hydrolytic opening of the oxadiazole ring. This research highlights the complex biotransformation processes these molecules undergo, including conjugation with N-acetylglucosamine, a rare metabolic pathway for heterocyclic aromatic amines (Johnson et al., 2008).

Materials Science and Polymer Chemistry

Polymeric Applications of Oxadiazole Derivatives : Research into polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings has demonstrated their potential in creating materials with high thermal stability, film-forming ability, and unique optical properties, including fluorescence in the blue region. These polymers exhibit significant solubility in organic solvents, indicating their versatility in materials science applications (Hamciuc et al., 2015).

Synthesis and Chemical Properties

Synthesis of Oxadiazole Derivatives : A study on the synthesis of a 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound showcases the high-yield polyphosphoric acid condensation route and provides insights into its spectroscopic characterization. This work underlines the methodologies for creating oxadiazole derivatives with specific functional groups, which could be relevant for various scientific and industrial applications (Shimoga et al., 2018).

Potential Applications in Energetic Materials

Energetic Materials with Oxadiazole Moieties : Compounds based on the 1,2,4-oxadiazole backbone, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, have been synthesized and characterized for use as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, indicating their suitability for applications requiring high-performance and safe energetic materials (Yu et al., 2017).

properties

IUPAC Name

N-methyl-1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(4-8-3)11-10-7;/h5,8H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQWNEQGQXREDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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